

# A Comparative Guide to DAT Inhibitors: SRI-31142 and GBR-12935

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B610991   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent dopamine transporter (DAT) inhibitors: **SRI-31142** and GBR-12935. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their studies.

### Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and drugs of abuse. Understanding the nuanced differences between DAT inhibitors is paramount for advancing neuroscience research and drug development. This guide focuses on a comparative analysis of **SRI-31142**, a putative allosteric inhibitor, and GBR-12935, a well-characterized competitive inhibitor. While both compounds target the DAT, their distinct mechanisms of action result in significantly different pharmacological profiles. GBR-12935 is a potent and selective dopamine reuptake inhibitor, whereas **SRI-31142** is a putative allosteric inhibitor of the dopamine transporter.[1][2] Notably, in behavioral studies, **SRI-31142** did not produce the abuse-related effects observed with cocaine and GBR-12935.[2]

## **Data Presentation**

The following tables summarize the quantitative data for **SRI-31142** and GBR-12935, focusing on their binding affinities and in vitro uptake inhibition properties.



Table 1: In Vitro Binding Affinity (Ki, nM)

| Compo<br>und  | DAT | SERT | NET | Selectiv<br>ity<br>(SERT/D<br>AT) | Selectiv<br>ity<br>(NET/D<br>AT) | Species | Referen<br>ce |
|---------------|-----|------|-----|-----------------------------------|----------------------------------|---------|---------------|
| SRI-<br>31142 | 1.9 | -    | -   | -                                 | -                                | -       | [3]           |
| GBR-<br>12935 | 3.7 | 1261 | 289 | 340.8                             | 78.1                             | -       |               |

Note: A lower Ki value indicates a higher binding affinity. Selectivity ratios are calculated from the provided Ki values.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM)

| Compound  | Dopamine<br>(DAT)   | Serotonin<br>(SERT) | Norepineph rine (NET) | Species                           | Reference |
|-----------|---------------------|---------------------|-----------------------|-----------------------------------|-----------|
| SRI-31142 | Partial<br>Efficacy | Partial<br>Efficacy | Partial<br>Efficacy   | Rat Brain<br>Synaptosome<br>s     |           |
| GBR-12935 | 1-6                 | -                   | -                     | Rat Brain<br>Synaptic<br>Vesicles | [4]       |

Note: A lower IC50 value indicates greater potency in inhibiting uptake.

# **Comparative In Vivo Effects**

Studies utilizing intracranial self-stimulation (ICSS) in rats have revealed stark differences in the in vivo effects of **SRI-31142** and GBR-12935. GBR-12935, similar to other abused DAT inhibitors like cocaine, produces abuse-related increases in ICSS. In contrast, **SRI-31142** did not produce such increases and instead reduced ICSS responses at effective doses.



Furthermore, **SRI-31142** was found to block cocaine-induced increases in ICSS and dopamine levels in the nucleus accumbens (NAc).

# Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

#### Methodology:

- Membrane Preparation: Membranes are prepared from cells or tissues expressing the
  dopamine transporter. Frozen tissue or washed cells are homogenized in a cold lysis buffer
  (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate
  is centrifuged to pellet the membranes, which are then washed and resuspended in a
  suitable buffer. A sample is taken for protein quantification (e.g., BCA assay).
- Assay Setup: The assay is typically conducted in a 96-well plate format in a final volume of 250 μL per well.
- Incubation: To each well, the following are added:
  - $\circ$  150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).
  - 50 μL of the competing test compound at various concentrations.
  - 50 μL of a radioligand solution (e.g., [3H]GBR-12935) at a fixed concentration.
- Equilibrium: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) to separate the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
- Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.



Data Analysis: Non-specific binding is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **In Vitro Dopamine Uptake Assay**

Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into synaptosomes.

#### Methodology:

- Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., striatum).
   The tissue is homogenized in a suitable buffer and centrifuged at low speed to remove larger debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in an assay buffer.
- Assay Setup: The assay is performed in tubes or plates.
- Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.
- Uptake Initiation: Dopamine uptake is initiated by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
- Incubation: The mixture is incubated for a short period (e.g., minutes) at a controlled temperature (e.g., 37°C).
- Uptake Termination: The uptake is terminated by rapid filtration through a filter mat to separate the synaptosomes from the extracellular medium. The filters are washed with icecold buffer.
- Quantification: The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.



• Data Analysis: The amount of [3H]dopamine taken up in the presence of the test compound is compared to the uptake in the control (vehicle) condition. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

# **Mandatory Visualization**



Click to download full resolution via product page

Dopamine Signaling Pathway at the Synapse.





Click to download full resolution via product page

Competitive vs. Allosteric DAT Inhibition.





Click to download full resolution via product page

#### Radioligand Binding Assay Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to DAT Inhibitors: SRI-31142 and GBR-12935]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#comparing-sri-31142-and-gbr-12935-as-dat-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com